molecular formula C6H14N4 B1294314 Decahydropyrazino[2,3-b]pyrazine CAS No. 5409-42-7

Decahydropyrazino[2,3-b]pyrazine

Cat. No.: B1294314
CAS No.: 5409-42-7
M. Wt: 142.2 g/mol
InChI Key: HQJLFRMMLKYIJX-UHFFFAOYSA-N
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Description

Decahydropyrazino[2,3-b]pyrazine, also known as 1,4,5,8-Tetraazadecalin, is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₁₄N₄ and a molecular weight of 142.21 g/mol . This compound is characterized by its unique bicyclic structure, which includes two fused pyrazine rings. It is commonly used in various scientific research applications due to its interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decahydropyrazino[2,3-b]pyrazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,2-diaminocyclohexane with glyoxal in the presence of an acid catalyst can yield this compound . The reaction typically requires controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: Decahydropyrazino[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Decahydropyrazino[2,3-b]pyrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Decahydropyrazino[2,3-b]pyrazine exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In medicinal applications, it acts as a kinase inhibitor by binding to the active sites of specific kinases, thereby blocking their activity and preventing the phosphorylation of target proteins .

Comparison with Similar Compounds

Uniqueness: Decahydropyrazino[2,3-b]pyrazine is unique due to its specific bicyclic structure and the presence of four nitrogen atoms, which contribute to its distinct chemical and biological properties. Its ability to act as a versatile scaffold for drug discovery and its wide range of applications in various fields highlight its importance in scientific research .

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydropyrazino[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4/c1-2-8-6-5(7-1)9-3-4-10-6/h5-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJLFRMMLKYIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C(N1)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063845
Record name Pyrazino[2,3-b]pyrazine, decahydro-
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Molecular Weight

142.20 g/mol
Source PubChem
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CAS No.

5409-42-7
Record name Decahydropyrazino[2,3-b]pyrazine
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Record name Decahydropyrazino(2,3-b)pyrazine
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Record name Decahydropyrazino[2,3-b]pyrazine
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Record name Pyrazino[2,3-b]pyrazine, decahydro-
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Record name Decahydropyrazino[2,3-b]pyrazine
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Record name DECAHYDROPYRAZINO(2,3-B)PYRAZINE
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Synthesis routes and methods I

Procedure details

In a 250-ml round bottom flask was placed 24.0 g of ethylene diamine (0.40 mole). This was cooled to 0° C. by a salt/ice bath and 14.5 g of 40% aqueous glyoxal solution (0.10 mole) was added dropwise during the next 30 minutes. This solution was then heated at 80° C. for 5 hours. During the heating period of crystals formed in the solution. The solution was allowed to slowly cool to room temperature, then cooled to 0° C. The product was then collected by vacuum filtration and washed with cold 50% ethanol. The yield of product m.p. 162°-170° C. (decomposition) is 12.0 g (0.085 mole, 85%). ##STR2##
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an ice-cold solution of 206 grams of 70% aqueous ethylenediamine (144 grams, 2.4 moles) was added dropwise 115 grams of a 30% aqueous solution of glyoxal (34.8 grams, 0.6 mole). When the addition was completed, the solution was stirred at room temperature for 30 minutes, then concentrated by removing approximately 75 ml of water at 150 mm Hg. The mixture was cooled in an ice bath and the precipitated solid was filtered, stirred in 100 ml of 50% ethanol-isopropanol, and again filtered. The yield of product was 50.6 grams (59%), m.p. 222°-225° C. (dec; literature m.p. 230°-232° C.).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
206 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the conformational flexibility of Decahydropyrazino[2,3-b]pyrazine?

A1: Research has utilized variable-temperature proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy to investigate the conformational dynamics of this compound. This technique revealed the presence of ring and nitrogen inversion processes within the molecule []. The study identified distinct conformations and determined the energy barriers associated with these inversions, offering valuable insights into the molecule's flexibility and its potential influence on interactions with other molecules.

Q2: How does the solubility of this compound vary in different alcohols?

A2: Studies have systematically measured the solubility of this compound in methanol, ethanol, and 2-propanol across a range of temperatures []. The research employed the "last crystal disappearance" method to accurately determine solubility points. The experimental data were then fitted to various thermodynamic models, including the van't Hoff, λh (Buchowski), modified Apelblat, Wilson, and NRTL models. The findings demonstrated that this compound exhibits varying solubility in these alcohols, with the NRTL model providing the most accurate prediction of the observed behavior.

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